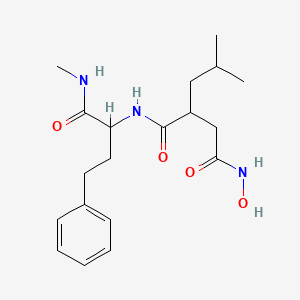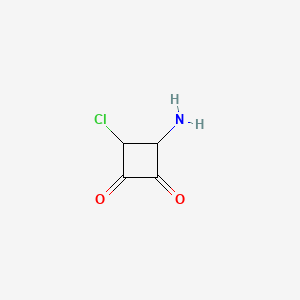
N-(Piperidin-4-YL)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(PYRIDIN-2-YLCARBONYL)PIPERIDIN-4-AMINE is a chemical compound that features a piperidine ring substituted with a pyridine-2-carbonyl group and an amine group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(PYRIDIN-2-YLCARBONYL)PIPERIDIN-4-AMINE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Pyridine-2-Carbonyl Group: This step involves the acylation of the piperidine ring with pyridine-2-carbonyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 1-(PYRIDIN-2-YLCARBONYL)PIPERIDIN-4-AMINE may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for hydrogenation, efficient catalysts for cyclization, and controlled temperature and pH conditions for acylation and amination steps.
Chemical Reactions Analysis
Types of Reactions
1-(PYRIDIN-2-YLCARBONYL)PIPERIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted amines, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(PYRIDIN-2-YLCARBONYL)PIPERIDIN-4-AMINE has several scientific research applications:
Medicinal Chemistry: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological and oncological pathways.
Biological Studies: The compound is used in studies investigating the interaction of piperidine derivatives with biological targets.
Industrial Applications: It is employed in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(PYRIDIN-2-YLCARBONYL)PIPERIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may modulate signaling pathways involved in cell proliferation or apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
1-(PYRIDIN-3-YLCARBONYL)PIPERIDIN-4-AMINE: Similar structure but with the pyridine carbonyl group at the third position.
1-(PYRIDIN-4-YLCARBONYL)PIPERIDIN-4-AMINE: Pyridine carbonyl group at the fourth position.
1-(PYRIDIN-2-YLCARBONYL)PIPERIDIN-3-AMINE: Amine group at the third position of the piperidine ring.
Uniqueness
1-(PYRIDIN-2-YLCARBONYL)PIPERIDIN-4-AMINE is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the pyridine-2-carbonyl group and the amine group at the fourth position of the piperidine ring confer distinct properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-piperidin-4-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H15N3O/c15-11(10-3-1-2-6-13-10)14-9-4-7-12-8-5-9/h1-3,6,9,12H,4-5,7-8H2,(H,14,15) |
InChI Key |
GSGADEWECATUMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B12280431.png)
![Methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12280433.png)
![[(3-Chloro-2-fluorophenyl)methyl]hydrazine](/img/structure/B12280434.png)


![1-Icosyl-2-[(E)-3-(1-icosyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-3H-indolium iodide](/img/structure/B12280458.png)

![[5-Chloro-3-(4-nitrobenzoyl)oxyoxolan-2-yl]methyl 4-nitrobenzoate](/img/structure/B12280463.png)
![2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}quinoline-4-carbonitrile](/img/structure/B12280483.png)
![5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B12280487.png)

